molecular formula C10H17F3N2O2 B8190270 (S)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester

(S)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B8190270
M. Wt: 254.25 g/mol
InChI Key: ODGMABGNQLJFIX-ZETCQYMHSA-N
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Description

(S)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester: is a chemical compound characterized by its trifluoromethyl group attached to a piperazine ring, which is further esterified with tert-butyl carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

  • Piperazine Derivation: Starting with piperazine, the trifluoromethyl group is introduced through a trifluoromethylation reaction.

  • Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency.

Chemical Reactions Analysis

(S)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Trifluoromethyl-piperazine-1-carboxylic acid derivatives.

  • Reduction Products: Reduced trifluoromethyl-piperazine derivatives.

  • Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

(S)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester: has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes.

  • Pathways Involved: The compound may interact with biological pathways related to inflammation, infection, and cellular signaling.

Comparison with Similar Compounds

(S)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester: is compared with similar compounds such as:

  • (R)-2-Trifluoromethyl-piperazine-1-carboxylic acid tert-butyl ester: The enantiomer with different biological activity.

  • 2-Trifluoromethyl-piperazine-1-carboxylic acid methyl ester: A similar compound with a different ester group.

Uniqueness: The presence of the trifluoromethyl group and the tert-butyl ester confers unique chemical and biological properties compared to other piperazine derivatives.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.

Properties

IUPAC Name

tert-butyl (2S)-2-(trifluoromethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-6-7(15)10(11,12)13/h7,14H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGMABGNQLJFIX-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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